
2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid is an organic compound characterized by a propanoic acid backbone with a 2,2-dimethyl substitution and a 4-oxocyclohexyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and 2,2-dimethylpropanoic acid.
Formation of Intermediate: Cyclohexanone undergoes a reaction with a suitable reagent to form a 4-oxocyclohexyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2,2-dimethylpropanoic acid under specific conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
2,2-Dimethylpropanoic acid: Shares the dimethylpropanoic acid backbone but lacks the cyclohexyl group.
Cyclohexanone: Contains the cyclohexyl group but lacks the propanoic acid moiety.
Uniqueness
2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid is unique due to the combination of the 2,2-dimethylpropanoic acid backbone and the 4-oxocyclohexyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2,2-dimethyl-3-(4-oxocyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H18O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h8H,3-7H2,1-2H3,(H,13,14) |
InChIキー |
OGISQKQKYHTUCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CCC(=O)CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
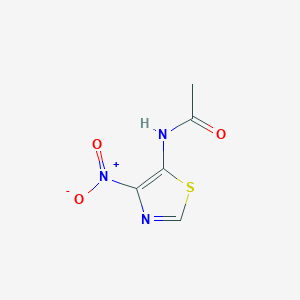
![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)

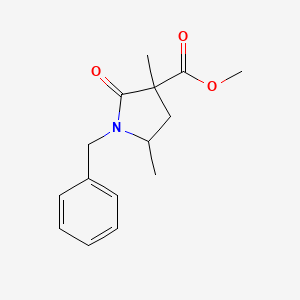

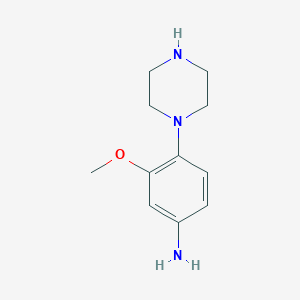
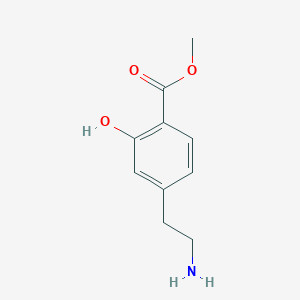
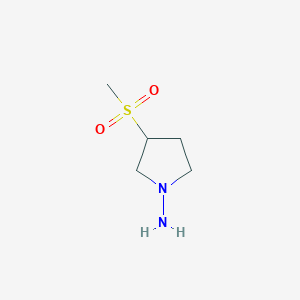

![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
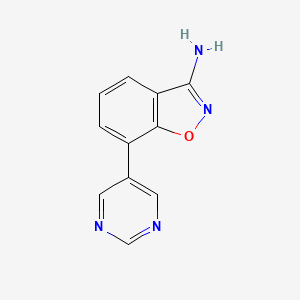
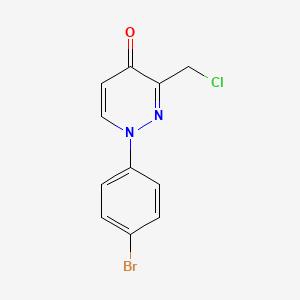
![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)
